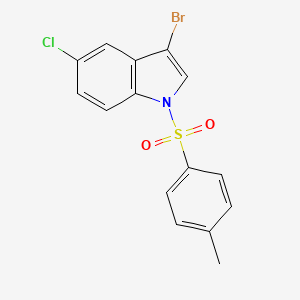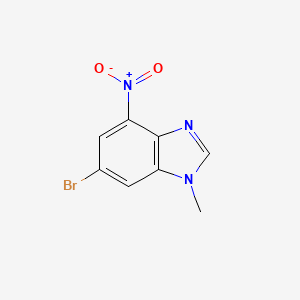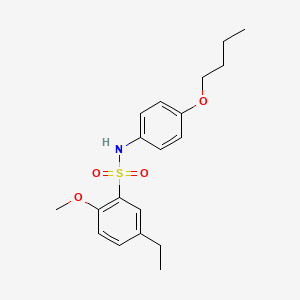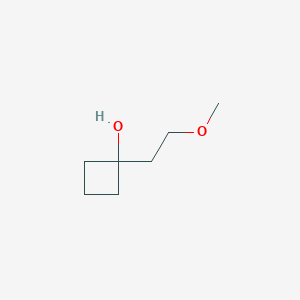
1-(2-Methoxyethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O2 It is a cyclobutane derivative featuring a methoxyethyl group and a hydroxyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative with a methoxyethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.
Reduction: Formation of cyclobutane derivatives with a methoxyethyl group.
Substitution: Formation of halogenated or alkylated cyclobutane derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a rigid framework that can affect the compound’s overall conformation and stability.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Ethoxyethyl)cyclobutan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Cyclobutanol: Lacks the methoxyethyl group, providing a simpler structure.
Uniqueness: 1-(2-Methoxyethyl)cyclobutan-1-ol is unique due to the presence of both a methoxyethyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(2-methoxyethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-6-5-7(8)3-2-4-7/h8H,2-6H2,1H3 |
InChI Key |
SSDFANZBCKYJTI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


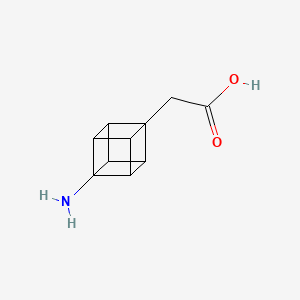
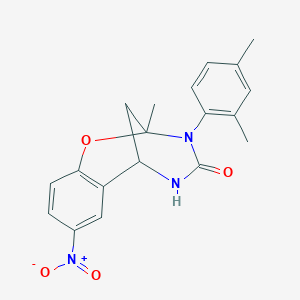
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
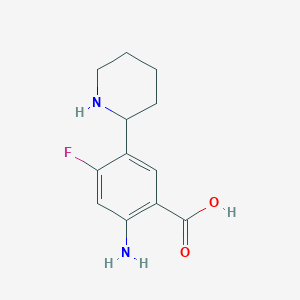
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
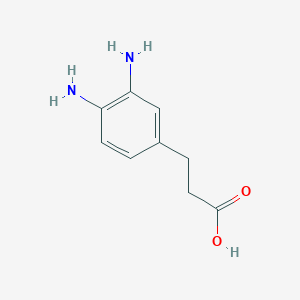
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
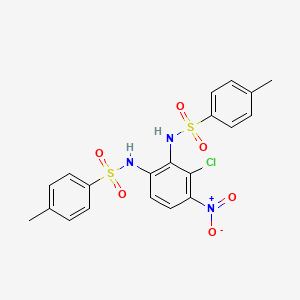
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
